N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide
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Description
“N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide” is a complex organic compound. It contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole and a quinazoline . This type of structure is found in various active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazoloquinazoline core and various substituents. It includes a 7-chloro-3-[3-(trifluoromethyl)phenyl] group attached to the triazoloquinazoline core, and an aminoethylacetamide group attached via a nitrogen atom .
Scientific Research Applications
Synthesis and Pharmacological Applications
The scientific interest in compounds structurally related to N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide primarily revolves around their synthesis and potential pharmacological benefits. These compounds, including various triazoloquinazolinones, have been explored for their H1-antihistaminic properties, showcasing significant protection against histamine-induced bronchospasm in animal models. For example, the synthesis and pharmacological investigation of novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones demonstrated that these compounds could serve as potent H1-antihistaminic agents with minimal sedative effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy et al., 2009).
Antimicrobial and Anticancer Activity
Research on compounds with a triazoloquinazolinone backbone extends to evaluating their antimicrobial and anticancer properties. For instance, a study on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides explored their structure, antimicrobial activity against a range of bacteria and fungi, and potential mechanisms of action through molecular docking. These compounds displayed promising activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, suggesting their utility as novel antimicrobial agents (Antypenko et al., 2017).
Properties
IUPAC Name |
N-[2-[[7-chloro-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N6O/c1-11(31)25-7-8-26-18-15-10-14(21)5-6-16(15)30-19(27-18)17(28-29-30)12-3-2-4-13(9-12)20(22,23)24/h2-6,9-10H,7-8H2,1H3,(H,25,31)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYHCPJYMPKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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